molecular formula C10H8Cl2F4N2 B1523002 2-(chloromethyl)-5-fluoro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole hydrochloride CAS No. 1251924-78-3

2-(chloromethyl)-5-fluoro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole hydrochloride

Cat. No. B1523002
CAS RN: 1251924-78-3
M. Wt: 303.08 g/mol
InChI Key: QMLOWZJKHJFHRD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(chloromethyl)-5-fluoro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole hydrochloride is a useful research compound. Its molecular formula is C10H8Cl2F4N2 and its molecular weight is 303.08 g/mol. The purity is usually 95%.
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Scientific Research Applications

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis. Its unique structure allows for the introduction of fluorinated side chains into more complex molecules, which is particularly useful in the development of pharmaceuticals and agrochemicals where fluorination can enhance biological activity and stability .

Pharmaceuticals

In pharmaceutical research, this compound can be utilized to synthesize fluorinated analogs of therapeutic agents. Fluorine atoms can significantly alter the metabolic stability, lipophilicity, and bioavailability of pharmaceuticals, making this compound an essential tool in drug design and development .

Agrochemicals

The introduction of fluorine atoms into agrochemical compounds can improve their efficacy and environmental stability. As such, this compound is used to create more potent and longer-lasting pesticides and herbicides, contributing to more sustainable agricultural practices .

Dyestuff Industry

Fluorinated compounds often display unique and desirable properties in the formulation of dyes and pigments. This compound’s ability to introduce fluorine atoms into dye molecules can lead to the development of new colorants with improved fastness and brightness .

Material Science

In material science, the compound can be used to modify surface properties of materials, such as hydrophobicity or resistance to degradation. This is particularly relevant in the creation of advanced coatings and polymers .

Solvent Systems

Due to its fluorinated nature, this compound can act as a solvent or a co-solvent for highly specialized applications, particularly in the dissolution and handling of other fluorinated substances .

Catalysis

In catalytic processes, fluorinated compounds can be used to influence reaction pathways and improve selectivity and yield. This compound may find applications in the development of new catalytic systems that require the unique electronic effects of fluorine .

Analytical Chemistry

As a standard or reagent, this compound can be employed in analytical techniques to quantify or detect the presence of other substances. Its distinct chemical signature allows for high specificity and sensitivity in various analytical methods .

properties

IUPAC Name

2-(chloromethyl)-5-fluoro-1-(2,2,2-trifluoroethyl)benzimidazole;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClF4N2.ClH/c11-4-9-16-7-3-6(12)1-2-8(7)17(9)5-10(13,14)15;/h1-3H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLOWZJKHJFHRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)N=C(N2CC(F)(F)F)CCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2F4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(chloromethyl)-5-fluoro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole hydrochloride
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2-(chloromethyl)-5-fluoro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole hydrochloride
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2-(chloromethyl)-5-fluoro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole hydrochloride
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2-(chloromethyl)-5-fluoro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole hydrochloride
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2-(chloromethyl)-5-fluoro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole hydrochloride
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2-(chloromethyl)-5-fluoro-1-(2,2,2-trifluoroethyl)-1H-1,3-benzodiazole hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.